(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate
Description
The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate" is a heterocyclic molecule featuring two distinct fused-ring systems: a 1,2,4-triazin-5-one moiety and a pyrrolidinone scaffold. The triazine ring is substituted with a methyl group at position 6 and a methylthio (-SMe) group at position 3, while the pyrrolidine ring is functionalized with a p-tolyl (para-methylphenyl) group at position 1 and a methyl ester at position 2.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-4-6-14(7-5-11)21-9-13(8-15(21)23)17(25)26-10-22-16(24)12(2)19-20-18(22)27-3/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWEYAUMSGCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCN3C(=O)C(=NN=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common synthetic route includes:
Starting with the formation of the triazinyl intermediate through cyclization reactions involving thiosemicarbazides.
The pyrrolidine derivative can be synthesized from p-tolylacetic acid through a series of condensation reactions.
Finally, the two intermediates are linked through esterification under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve batch or continuous flow reactions with optimized catalysts and reaction parameters. The use of automated reactors ensures high yield and purity, while minimizing the time and resource consumption.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The methyl and methylthio groups can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The primary products of these reactions vary based on the type of reaction. For oxidation, the products include sulfoxides and sulfones. Reduction reactions yield alcohol derivatives, while substitution reactions produce a range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a precursor for synthesizing complex molecules and as a reagent in various organic transformations. Its diverse reactivity profile makes it a valuable tool for developing new synthetic methodologies.
Biology
In biological studies, this compound is explored for its potential as an enzyme inhibitor. Its structural components allow it to interact with specific active sites, providing insights into enzyme mechanisms and aiding in the development of inhibitors for therapeutic applications.
Medicine
Medically, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is investigated for its pharmacological properties. Its unique structure enables it to bind to various biological targets, making it a candidate for drug development in treating certain diseases.
Industry
Industrially, the compound finds applications in developing new materials and as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability under different conditions make it suitable for various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its triazinyl and pyrrolidine moieties play a crucial role in binding to these targets, often inhibiting their activity. The exact pathways involved depend on the specific biological system but generally involve the disruption of normal enzymatic or receptor functions.
Comparison with Similar Compounds
Methyl (S)-6-Oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
This compound () shares a pyrrolidine/pyridine-derived backbone and an ester group. Key differences include:
- Core structure : A tetrahydropyridine ring vs. the triazin-pyrrolidine system in the target compound.
- Substituents : A tosyl (-SO₂C₆H₄CH₃) group and thiophene ring vs. the methylthio and p-tolyl groups in the target.
Thiazolo[3,2-a]pyridine Derivatives ()
Compounds like 5-amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile () and thiazolo-pyrimidinones () feature fused thiazole and pyridine/pyrimidine rings. These lack the triazinone moiety but share similar electronic profiles due to sulfur and nitrogen atoms. The methylthio group in the target compound may enhance electrophilicity compared to the amino or oxo substituents in these analogues .
Physicochemical Properties
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is a complex organic molecule characterized by a triazine core and various functional groups. This structure suggests potential for diverse biological activities, which are critical for its application in pharmaceuticals and therapeutic research.
The molecular formula of the compound is , with a molecular weight of approximately 440.49 g/mol. The presence of a methylthio group and a pyrrolidine carboxylate moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The triazine ring and methylthio group may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with receptors can influence signal transduction pathways, potentially altering physiological responses.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : The triazine moiety is often associated with anticancer activity, making this compound a candidate for further investigation in oncology.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activity of triazine derivatives, providing insights into their potential applications:
- Antimicrobial Studies : Research has demonstrated that triazine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to the target compound showed minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : A study involving various triazine derivatives highlighted their potential as anticancer agents through mechanisms such as apoptosis induction in cancer cell lines. Specifically, derivatives were shown to inhibit tumor growth in xenograft models .
- Pharmacological Investigations : In vitro assays have indicated that compounds similar to this compound can act as effective inhibitors of specific kinases involved in cancer progression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key features and activities:
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |
| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |
| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |
| Target Compound | Antimicrobial, Anticancer | Triazine core with methylthio and pyrrolidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
